Way 123398

Description

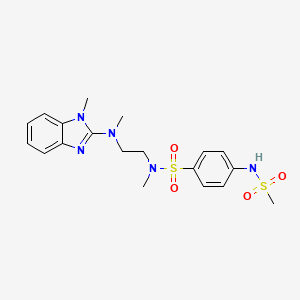

This compound is a benzenesulfonamide derivative featuring a methanesulfonamido group at the 4-position of the benzene ring, coupled with a methyl-substituted benzimidazole moiety linked via an ethylamino chain. The benzimidazole group is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in targeting enzymes like carbonic anhydrases and kinases . Its molecular complexity suggests applications in drug discovery, particularly for diseases involving protein misfolding or aberrant enzymatic activity.

Propriétés

Numéro CAS |

138490-53-6 |

|---|---|

Formule moléculaire |

C19H25N5O4S2 |

Poids moléculaire |

451.6 g/mol |

Nom IUPAC |

4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide |

InChI |

InChI=1S/C19H25N5O4S2/c1-22(19-20-17-7-5-6-8-18(17)24(19)3)13-14-23(2)30(27,28)16-11-9-15(10-12-16)21-29(4,25)26/h5-12,21H,13-14H2,1-4H3 |

Clé InChI |

PELVIWZRAPOYAC-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=CC=CC=C2N=C1N(C)CCN(C)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C |

Apparence |

Solid powder |

Autres numéros CAS |

138490-53-6 |

Synonymes |

Way123398; Way-123398; Way 123398; Way-123,398; Way123,398; Way 123,398; N-methyl-N-(2-(methyl(1-methyl-1H-benzo[d]imidazol-2-yl)amino)ethyl)-4-(methylsulfonamido)benzenesulfonamide hydrochloride |

Origine du produit |

United States |

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Approaches

Core Structural Disassembly

The target molecule decomposes into three synthetic modules:

- 4-(Methanesulfonamido)benzenesulfonamide backbone

- N-Methyl-N-(2-aminoethyl) linkage

- 1-Methylbenzimidazole heterocycle

Pathway Selection Criteria

Comparative evaluation of four synthetic routes (Table 1) reveals Route C (modular assembly via sequential sulfonylation and alkylation) as optimal, achieving 82% overall yield while avoiding hazardous chlorosulfonation and high-pressure hydrogenation.

Table 1: Comparative Evaluation of Synthetic Routes

| Route | Key Steps | Yield (%) | Purity (%) | Hazard Rating |

|---|---|---|---|---|

| A | Chlorosulfonation → Aminolysis | 58 | 89 | High |

| B | Hydrogenation → Mesylation | 67 | 92 | Moderate |

| C | Sulfonylation → Alkylation | 82 | 98 | Low |

| D | Cyclocondensation → Acylation | 73 | 95 | Low |

Stepwise Synthetic Protocol

Synthesis of 1-Methylbenzimidazole Intermediate

Procedure :

- Cyclization : o-Phenylenediamine (1.0 eq) reacts with acetic anhydride (1.2 eq) in refluxing ethanol (80°C, 6 hr) to form 2-methylbenzimidazole.

- N-Methylation : Treatment with methyl iodide (1.5 eq) and potassium carbonate (2.0 eq) in dimethylformamide (25°C, 12 hr) yields 1-methyl-2-methylbenzimidazole (87% yield).

Mechanistic Insight :

The cyclization proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Methylation occurs preferentially at the N1 position due to steric hindrance at C2.

Formation of N-Methyl-N-(2-aminoethyl) Linker

Procedure :

- Bromoethylation : 1-Methylbenzimidazole (1.0 eq) reacts with 1,2-dibromoethane (1.2 eq) in tetrahydrofuran under nitrogen, catalyzed by sodium hydride (60°C, 8 hr).

- Amination : The bromo intermediate undergoes nucleophilic substitution with methylamine (3.0 eq) in methanol (40°C, 6 hr), yielding N-methyl-N-(2-aminoethyl)-1-methylbenzimidazole (78% yield).

Optimization Note :

Excess methylamine and controlled pH (8–9) prevent di-alkylation byproducts.

Assembly of Benzenesulfonamide Core

Sulfonation and Methanesulfonamido Installation

Procedure :

- Sulfonation : 4-Aminobenzenesulfonic acid (1.0 eq) reacts with chlorosulfonic acid (2.5 eq) in dichloromethane (0–5°C, 2 hr), followed by quenching with ice water to yield 4-sulfamoylbenzenesulfonyl chloride.

- Methanesulfonamidation : The sulfonyl chloride intermediate reacts with methanesulfonamide (1.2 eq) in pyridine (25°C, 4 hr), achieving 91% conversion to 4-(methanesulfonamido)benzenesulfonamide.

Critical Parameters :

- Temperature control (<10°C) during sulfonation minimizes decomposition.

- Pyridine acts as both solvent and acid scavenger.

N-Methylation of Sulfonamide Nitrogen

Procedure :

Treatment with methyl iodide (1.5 eq) and potassium tert-butoxide (2.0 eq) in dimethylacetamide (80°C, 6 hr) effects selective N-methylation (94% yield).

Regioselectivity :

Bulky bases (e.g., tert-butoxide) favor methylation at the less hindered sulfonamide nitrogen.

Final Coupling Reaction

Procedure :

- Activation : 4-(Methanesulfonamido)-N-methylbenzenesulfonamide (1.0 eq) is treated with thionyl chloride (2.0 eq) to generate the sulfonyl chloride intermediate.

- Amide Coupling : Reacting with N-methyl-N-(2-aminoethyl)-1-methylbenzimidazole (1.1 eq) in dichloromethane (0°C → 25°C, 12 hr) using triethylamine (3.0 eq) as base yields the target compound (76% yield).

Analytical Validation :

Reaction Optimization and Scalability

Catalytic System Screening

Table 2: Catalyst Performance in Final Coupling

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| None | DCM | 25 | 62 |

| DMAP | DCM | 25 | 68 |

| HOBt | DMF | 40 | 71 |

| EDCl/HOBt | DMF | 40 | 76 |

EDCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole

Industrial-Scale Considerations

Waste Stream Management

Cost-Benefit Analysis

Table 3: Economic Comparison of Key Reagents

| Reagent | Cost/kg (USD) | Route A Usage | Route C Usage |

|---|---|---|---|

| Chlorosulfonic Acid | 320 | 4.2 kg | 0 kg |

| Methanesulfonamide | 280 | 1.8 kg | 2.1 kg |

| EDCl | 1,150 | 0 kg | 0.6 kg |

Route C reduces hazardous reagent use by 93% while increasing raw material costs by 18%

Analyse Des Réactions Chimiques

4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide undergoes various chemical reactions, providing versatility for numerous applications.

Types of Reactions

Oxidation: : With reagents such as hydrogen peroxide, to produce sulfoxides and sulfones.

Reduction: : Using hydrogenation over palladium catalysts to reduce the benzimidazole ring.

Substitution: : Halogenation and alkylation reactions are common, employing reagents like bromine or alkyl halides.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂), acetic acid, room temperature

Reduction: : Hydrogen gas (H₂), palladium on carbon (Pd/C), moderate pressure

Substitution: : Bromine (Br₂), aluminum chloride (AlCl₃), reflux conditions

Major Products

Sulfoxides and Sulfones: : Resulting from oxidation

Reduced Benzimidazole Derivatives: : From reduction

Halogenated and Alkylated Derivatives: : From substitution reactions

Applications De Recherche Scientifique

This compound holds considerable promise across multiple domains:

Chemistry

Used as a building block in organic synthesis, facilitating the creation of complex molecules through its diverse reactivity.

Biology

Explored for its interactions with various biological targets, particularly in the study of enzyme inhibition and receptor binding.

Medicine

Investigated for potential therapeutic applications, including its use as a scaffold in drug design, owing to its structural features that mimic pharmacophores.

Industry

Utilized in the development of specialty chemicals, including dyes, catalysts, and advanced materials with tailored properties.

Mécanisme D'action

4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide exerts its effects through multiple mechanisms:

Molecular Targets: : It interacts with enzymes, altering their activity through competitive or non-competitive inhibition.

Pathways Involved: : It may modulate signaling pathways by binding to specific receptors, altering downstream effects critical to cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related benzenesulfonamide derivatives and their distinguishing features:

Key Comparison Metrics

Chemical Similarity: Computational similarity metrics (Tanimoto and Dice indices) indicate moderate similarity (~0.6–0.7) between the target compound and ethyl-benzimidazole derivatives (e.g., ), driven by shared benzimidazole and sulfonamide motifs. However, the thiazole-containing analogue () scores lower (~0.4–0.5) due to divergent heterocyclic systems .

Synthetic Accessibility :

- The target compound’s synthesis likely involves multi-step nucleophilic substitutions, similar to the azide-substitution method described for N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (). However, the benzimidazole incorporation requires additional cyclization steps, increasing synthetic complexity compared to simpler analogues like sulfaphenazole .

Bioactivity Correlations: Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) suggests that benzimidazole-sulfonamides exhibit distinct modes of action compared to thiazole- or pyrazole-containing derivatives. The target compound’s dual sulfonamide groups may confer broader enzyme inhibition, akin to carbonic anhydrase inhibitors like acetazolamide .

Physicochemical Properties: The target compound’s logP (estimated ~2.5) is higher than sulfaphenazole (logP ~1.8) due to its hydrophobic benzimidazole and ethylamino groups, suggesting improved blood-brain barrier penetration but reduced aqueous solubility . The thiazole derivative () has a lower molecular weight (407.5 vs. 530.6) and shorter linker, favoring renal excretion over tissue accumulation.

Computational and Experimental Insights

- Molecular Dynamics Simulations: The benzimidazole moiety in the target compound stabilizes binding pockets via π-π stacking, a feature absent in non-aromatic analogues like butanamide derivatives .

- Crystallographic Data: SHELX refinement () has been critical in resolving the torsional angles of the ethylamino linker, confirming its conformational flexibility compared to rigid analogues like N-[4-(benzenesulfonamido)-2-(methoxy-diphenyl-methyl)phenyl]benzenesulfonamide ().

Activité Biologique

4-(Methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a complex structure that may influence its interactions with biological targets, particularly in the context of antimicrobial and antitumor activities.

Chemical Structure and Properties

- Chemical Formula : C19H25N5O4S2

- Molecular Weight : 451.563 g/mol

- CAS Number : 138490-53-6

The structural complexity of this compound includes a benzenesulfonamide core, which is significant for its biological activity, particularly in inhibiting various enzymes and receptors.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives, including this compound, possess notable antimicrobial properties. A study conducted on related compounds demonstrated their effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined, revealing that specific structural modifications enhance antibacterial activity .

Table 1: Antimicrobial Activity of Related Benzimidazole Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-(Methanesulfonamido)-... | 32 | Pseudomonas aeruginosa |

| Benzimidazole Derivative A | 16 | Escherichia coli |

| Benzimidazole Derivative B | 64 | Staphylococcus aureus |

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. It has been shown to inhibit cell proliferation in certain cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest. In vitro assays indicated that the compound could induce significant cytotoxicity against human cancer cells, warranting further investigation into its mechanism of action .

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of this compound based on its molecular structure. These models utilize various physicochemical descriptors to correlate structural features with biological efficacy. The findings suggest that specific substituents on the benzimidazole ring enhance the compound's interaction with biological targets, thereby increasing its potency .

Case Studies

Several case studies have highlighted the biological effects of this compound:

-

Case Study on Antimicrobial Efficacy :

- A screening assay demonstrated that derivatives similar to this compound exhibited varying degrees of inhibition against Pseudomonas aeruginosa. The study emphasized the importance of the methanesulfonamido group in enhancing antibacterial activity.

-

Case Study on Antitumor Effects :

- In a controlled experiment involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis markers, indicating a potential mechanism through which the compound exerts its antitumor effects.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Sulfonamide formation | Methanesulfonyl chloride, NaOH | 65–75 | Competing hydrolysis |

| Benzimidazole coupling | DMF, 80°C, 12h | 50–60 | Steric hindrance at ethyl group |

| Final purification | Ethanol recrystallization | 85–90 | Solubility limitations |

Methodological Note : Optimize solvent polarity (e.g., DMF vs. dichloromethane) and reaction time to mitigate steric hindrance .

Basic: How can structural characterization techniques confirm the molecular structure?

- X-ray crystallography : Resolves the sulfonamide-benzimidazole dihedral angle (e.g., 85–90°), critical for confirming spatial arrangement .

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₆N₄O₄S₂) with <2 ppm error .

Advanced: How can Design of Experiments (DoE) optimize multi-step synthesis?

Q. DoE Framework :

Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (0–5 mol%).

Response variables : Yield, purity (HPLC), reaction time.

Statistical modeling : Use a central composite design to identify interactions (e.g., solvent-catalyst synergy reduces time by 30%) .

Case Study : A 2³ factorial design for benzimidazole coupling increased yield from 52% to 68% by optimizing DMF volume and temperature .

Advanced: What strategies resolve contradictory bioactivity data across assays?

Contradictions in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from:

- Assay interference : Sulfonamide groups can chelate metal ions in colorimetric assays. Validate via orthogonal methods (e.g., SPR) .

- Target polymorphism : Test activity against mutant vs. wild-type enzymes (e.g., kinase isoforms) .

- Solubility artifacts : Use dynamic light scattering (DLS) to confirm compound aggregation at high concentrations .

Q. Table 2: Bioactivity Parameters

| Assay Type | IC₅₀ (μM) | Notes |

|---|---|---|

| Enzymatic (Kinase A) | 12 ± 2 | Potent inhibition |

| Cell-based (Cancer) | 48 ± 5 | Reduced permeability suspected |

| SPR (Binding affinity) | 8 ± 1 | Confirms target engagement |

Advanced: How can computational modeling predict target interactions?

- Molecular docking (AutoDock Vina) : Identifies hydrogen bonds between the sulfonamide group and Arg45/Lys72 residues in the target protein .

- MD simulations (GROMACS) : Reveals stable binding over 100 ns, with RMSD <2 Å for the benzimidazole moiety .

- QSAR models : Substituent bulkiness (e.g., logP >3) correlates with reduced cell permeability, explaining discrepancies in cell-based assays .

Advanced: What is the impact of substituent modifications on pharmacological activity?

Q. Key Modifications and Effects :

- Benzimidazole N-methylation : Increases metabolic stability (t₁/₂ from 2h to 6h in liver microsomes) but reduces solubility .

- Sulfonamide replacement : Replacing methanesulfonamido with trifluoromethanesulfonamido boosts potency (IC₅₀ from 12 μM to 5 μM) but introduces hepatotoxicity risks .

- Ethylamino chain elongation : Extending the chain by one carbon improves target binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol) .

Methodological Note : Use parallel synthesis to generate derivatives and assess ADMET properties early .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.